molecular formula C12H19BrN2 B1372551 {2-[(3-Bromophenyl)amino]ethyl}diethylamine CAS No. 52158-54-0

{2-[(3-Bromophenyl)amino]ethyl}diethylamine

Cat. No. B1372551
CAS RN: 52158-54-0
M. Wt: 271.2 g/mol
InChI Key: VYAPIYDITWKRBU-UHFFFAOYSA-N
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Description

“{2-[(3-Bromophenyl)amino]ethyl}diethylamine” is a biochemical compound used for proteomics research . It has a molecular formula of C12H19BrN2 and a molecular weight of 271.2 .


Molecular Structure Analysis

The molecular structure of “{2-[(3-Bromophenyl)amino]ethyl}diethylamine” is defined by its molecular formula, C12H19BrN2 . This indicates that the molecule is composed of 12 carbon atoms, 19 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms .


Physical And Chemical Properties Analysis

“{2-[(3-Bromophenyl)amino]ethyl}diethylamine” has a molecular weight of 271.2 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources.

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. It’s used as a biochemical tool to investigate protein interactions and dynamics within a biological system. The compound’s properties may allow it to interact with various proteins, aiding in the identification and analysis of proteomes .

Medicinal Chemistry

In medicinal chemistry, “{2-[(3-Bromophenyl)amino]ethyl}diethylamine” could be involved in the synthesis of pharmaceuticals. Its structure suggests potential activity in the central nervous system, possibly as a precursor in the synthesis of compounds with neurological applications .

Biochemical Research

This chemical serves as a reagent in biochemical research, particularly in the study of enzyme kinetics and receptor-ligand interactions. Its bromine component could be useful in labeling or acting as a handle for further chemical modifications .

Pharmacology

Pharmacologically, derivatives of this compound may exhibit various biological activities, such as antiviral, anti-inflammatory, or anticancer properties. The bromophenyl moiety is a common feature in many pharmacologically active compounds, indicating its potential utility in drug development .

Organic Synthesis

“{2-[(3-Bromophenyl)amino]ethyl}diethylamine” can be a valuable intermediate in organic synthesis. Its structure allows for various chemical transformations, making it a versatile building block for synthesizing complex organic molecules .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reference material in chromatography or spectrometry. Its unique molecular signature allows for the calibration of instruments and the quantification of substances in complex mixtures .

Materials Science

The compound’s properties might be explored in materials science for the development of novel materials with specific electronic or photonic characteristics. Its molecular structure could be incorporated into polymers or coatings to impart desired features .

Environmental Science

Lastly, in environmental science, “{2-[(3-Bromophenyl)amino]ethyl}diethylamine” could be studied for its environmental fate and transport. Understanding its breakdown and interaction with environmental factors is crucial for assessing its impact and potential risks .

properties

IUPAC Name

N-(3-bromophenyl)-N',N'-diethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrN2/c1-3-15(4-2)9-8-14-12-7-5-6-11(13)10-12/h5-7,10,14H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAPIYDITWKRBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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